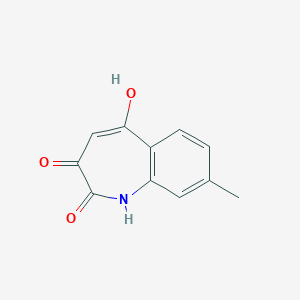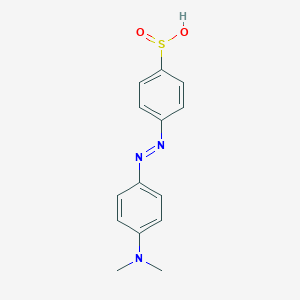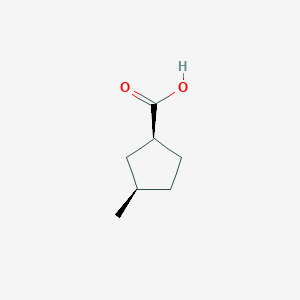
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid, also known as Leucic acid, is a branched chain amino acid that has been gaining attention in the scientific community for its potential benefits in muscle protein synthesis. Leucic acid is a metabolite of leucine, which is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine has been shown to stimulate muscle protein synthesis, but its effects are limited by its rapid conversion to other metabolites. Leucic acid, on the other hand, has a slower rate of conversion and may have a more sustained effect on muscle protein synthesis.
Mecanismo De Acción
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is thought to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a signaling pathway that regulates protein synthesis in cells. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid may also inhibit the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome pathway.
Efectos Bioquímicos Y Fisiológicos
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been shown to increase muscle protein synthesis and improve muscle mass and strength. It may also have anti-catabolic effects, preventing the breakdown of muscle protein. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been shown to have anti-inflammatory effects, reducing inflammation in muscle tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has the advantage of being a metabolite of leucine, which is a well-studied amino acid. This allows for easier comparison between studies and a better understanding of its potential effects. However, (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
Future research on (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid could include studies on its potential benefits in preventing muscle wasting in various conditions, such as cancer cachexia and aging. It could also be studied for its potential effects on muscle recovery and injury prevention. Further research is also needed to understand the optimal dosages and potential side effects of (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation.
Métodos De Síntesis
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One method involves the reaction of 3-methylcyclopentanone with cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to form (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid. Another method involves the fermentation of leucine using a strain of bacteria that can convert leucine to (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid.
Aplicaciones Científicas De Investigación
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been studied for its potential benefits in muscle protein synthesis and muscle growth. A study conducted on rats showed that supplementation with (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid increased muscle protein synthesis and improved muscle mass. Another study on human subjects showed that (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation increased muscle protein synthesis and improved muscle strength. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been studied for its potential benefits in preventing muscle wasting in conditions such as cancer cachexia and aging.
Propiedades
Número CAS |
152518-85-9 |
|---|---|
Nombre del producto |
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(1S,3R)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
Clave InChI |
LHJUMZACQNBHRC-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES |
CC1CCC(C1)C(=O)O |
SMILES canónico |
CC1CCC(C1)C(=O)O |
Sinónimos |
Cyclopentanecarboxylic acid, 3-methyl-, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



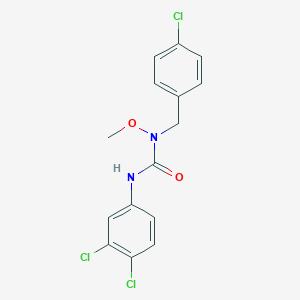
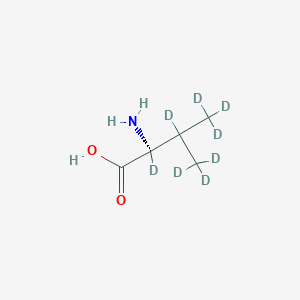
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

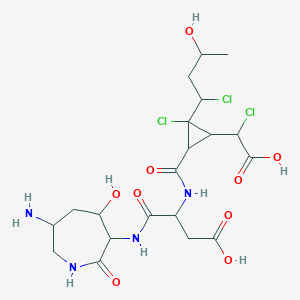
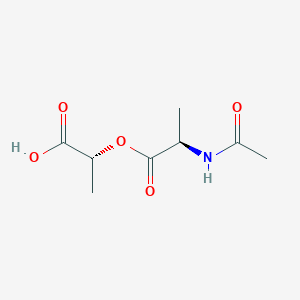
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
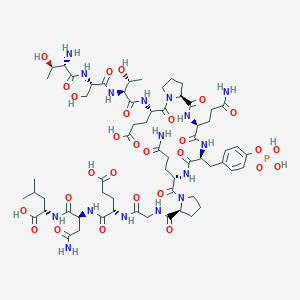
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
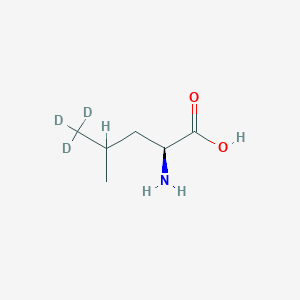
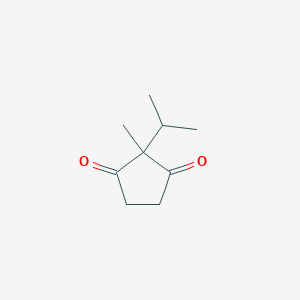
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
